molecular formula C14H11Cl3N2O2 B1385076 N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020058-38-1

N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B1385076
CAS No.: 1020058-38-1
M. Wt: 345.6 g/mol
InChI Key: VSNKJQGDDJYBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 3-amino-4-chloroaniline with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro groups can be reduced to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug development for its bioactive properties.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. The phenoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propionamide
  • N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)butyramide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c15-8-1-4-13(11(17)5-8)21-7-14(20)19-9-2-3-10(16)12(18)6-9/h1-6H,7,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNKJQGDDJYBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.